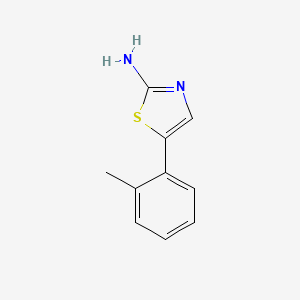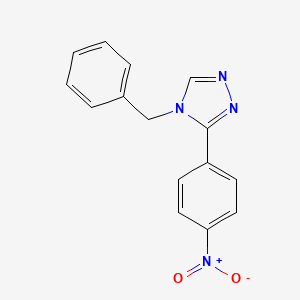
6-bromo-2H-chromene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2H-chromene-3-sulfonyl chloride is a chemical compound that belongs to the class of chromene derivatives. Chromenes are a group of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and sulfonyl chloride functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 6-bromo-2H-chromene-3-sulfonyl chloride typically involves the bromination of a chromene precursor followed by the introduction of the sulfonyl chloride group. One common synthetic route includes the bromination of 2H-chromene-3-sulfonyl chloride using bromine in acetic acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the desired position on the chromene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
6-Bromo-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different oxidation states or the removal of the bromine atom.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, nucleophiles, and various solvents such as acetonitrile, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted chromene derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-2H-chromene-3-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and anticancer agents.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the biological activities of chromene derivatives, including their antimicrobial, antioxidant, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-2H-chromene-3-sulfonyl chloride depends on its specific application and the target molecule it interacts with. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine and sulfonyl chloride groups can enhance the compound’s binding affinity and specificity for the target enzyme. The molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
6-Bromo-2H-chromene-3-sulfonyl chloride can be compared with other similar compounds, such as:
6-Bromo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, which affects its reactivity and applications.
6-Bromo-2H-chromene-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which can influence its biological activity and chemical reactivity.
2H-chromene-3-sulfonyl chloride:
Propiedades
IUPAC Name |
6-bromo-2H-chromene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNDFGDTQITCDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)

![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)




![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)
